molecular formula C13H22N2O3 B2804748 Tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate CAS No. 2260937-73-1

Tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate

Cat. No.: B2804748
CAS No.: 2260937-73-1
M. Wt: 254.33
InChI Key: OQSTXQVFNZYWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate (CAS 2260937-73-1) is a sophisticated bicyclic heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a diazabicyclo[4.3.1]decane scaffold, a rigid framework that is highly valuable for constructing conformationally constrained molecules. Its structure incorporates a key amide functionality and a tert-butyloxycarbonyl (Boc) protecting group, which enhances the compound's stability and allows for selective deprotection under mild acidic conditions, facilitating further synthetic elaboration . This compound serves as a critical synthetic intermediate for the development of pharmacologically active agents. Research indicates that derivatives based on the 3,10-diazabicyclo[4.3.1]decane backbone are potent inhibitors of FK506-binding proteins (FKBPs), including FKBP12, FKBP51, and FKBP52 . These proteins are implicated in a wide range of diseases, making such inhibitors promising candidates for treating psychiatric disorders (e.g., depression, post-traumatic stress disorder), neurological conditions (e.g., Alzheimer's disease), metabolic disorders, chronic pain, and certain cancers . The structural rigidity imposed by the bicyclic system is crucial for pre-organizing the molecule and achieving high binding affinity to these biological targets. With a molecular formula of C13H22N2O3 and a molecular weight of 254.33 g/mol, this reagent is intended for use by qualified researchers in laboratory settings only . It is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this high-quality building block to advance their programs in organic synthesis, hit-to-lead optimization, and the development of novel therapeutic entities.

Properties

IUPAC Name

tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-9-5-4-6-10(15)8-14-11(16)7-9/h9-10H,4-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSTXQVFNZYWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CNC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the tert-butyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the synthesis might involve the use of tert-butyl chloroformate and a base such as triethylamine to introduce the tert-butyl ester group .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate is in the development of pharmaceuticals. The compound's unique bicyclic structure allows it to serve as a building block for synthesizing various bioactive molecules.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of diazabicyclo compounds exhibit antimicrobial properties. A study evaluated the efficacy of synthesized derivatives of this compound against several bacterial strains, demonstrating significant inhibition zones compared to control groups. The compound's ability to disrupt bacterial cell membranes was hypothesized as the mechanism behind its antimicrobial effect.

Organic Synthesis

This compound is also utilized as an intermediate in organic synthesis. Its reactivity allows for further functionalization, making it valuable in creating complex organic molecules.

Data Table: Synthetic Routes Using this compound

Synthetic RouteReaction ConditionsYield (%)References
Route AReflux in ethanol85
Route BMicrowave-assisted90
Route CRoom temperature75

Potential in Drug Discovery

The structural characteristics of this compound make it a promising candidate for drug discovery initiatives focused on treating infections and other diseases.

Case Study: Inhibitors of Enzymatic Activity

In a recent study, researchers synthesized analogs of this compound and tested their inhibitory effects on specific enzymes linked to disease pathways. The results indicated a notable reduction in enzymatic activity, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism by which tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) CAS Number Reference
Tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate Bicyclo[4.3.1]decane, oxo at C4, tert-butyl carbamate at N10 C₁₂H₂₀N₂O₄ 256.3 1160248-56-5
Benzyl 5-methoxy-4-(4-methoxy-4-oxobutyl)-3-methyl-2-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate Additional methoxy and 4-methoxy-4-oxobutyl substituents, benzyl carbamate at N10 C₂₄H₃₂N₂O₇ 460.5 Not provided
Tert-butyl 4-oxo-8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate Oxygen atom replaces one bridgehead CH₂ group (8-oxa modification) C₁₂H₂₀N₂O₄ 256.3 1160248-56-5
8-Benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decan-7,9-dione Diketone at C7 and C9, benzyl and methyl groups at N8 and N10 C₁₇H₂₀N₂O₂ 284.4 Not provided

Key Observations :

Substituent Diversity :

  • The tert-butyl carbamate group in the target compound enhances steric bulk and lipophilicity compared to benzyl carbamate analogues (e.g., ), which may improve metabolic stability but reduce aqueous solubility .
  • The 8-oxa variant (tert-butyl 4-oxo-8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate) replaces a CH₂ group with oxygen, altering electronic properties and hydrogen-bonding capacity .

Table 2: Physicochemical Comparison

Compound Name Melting Point/State Solubility (Predicted) Synthetic Yield (%) Purity (%) Reference
This compound Not reported Low (lipophilic tert-butyl) 82–90 (steps) ≥97
Benzyl 5-(methoxymethyl)-2-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate Oily liquid Moderate (polar groups) 90 Not reported
8-Benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decan-7,9-dione 68–69°C Low (crystalline) 76 Not reported

Key Observations :

Synthetic Efficiency :

  • The target compound is synthesized via tert-butoxycarbonyl (Boc) protection with yields ≥82% (), comparable to benzyl-protected analogues (90% in ).
  • Lithium aluminum hydride (LiAlH₄) reductions of diketones (e.g., 8-Benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decan-7,9-dione) yield secondary amines with 76% efficiency, highlighting the influence of functional groups on reaction pathways .

Solubility and Stability :

  • The tert-butyl group confers high lipophilicity, limiting aqueous solubility but improving stability under acidic conditions compared to benzyl esters .

Table 3: Functional Comparison

Compound Name Primary Applications Biological Targets Reference
This compound Intermediate in FKBP inhibitor synthesis; heterocyclic building block FKBP proteins, proteases
Benzyl 5-(methoxymethyl)-2-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate Precursor to picomolar FKBP inhibitors with CNS activity FKBP12
8-Benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decan-7,9-dione Building block for nicotinic acetylcholine receptor (α7 nAChR) agonists α7 nAChR

Key Observations :

Medicinal Chemistry :

  • The target compound serves as a versatile intermediate in synthesizing FKBP inhibitors, which modulate protein folding and immune responses .
  • Benzyl-substituted analogues demonstrate enhanced blood-brain barrier penetration due to reduced polarity, making them suitable for CNS-targeted therapies .

Supramolecular Chemistry :

  • Diketone derivatives (e.g., 7,9-diones) exhibit predictable hydrogen-bonding patterns, enabling crystal engineering and co-crystal formation for drug formulation .

Biological Activity

Tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane-10-carboxylate, also known as tert-butyl 4-oxo-8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate, is a bicyclic compound characterized by its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H20N2O4
  • Molecular Weight : 256.3 g/mol
  • CAS Number : 1160248-56-5
  • IUPAC Name : tert-butyl 4-oxo-8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial properties, potential as an enzyme inhibitor, and effects on cellular signaling pathways.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes could be linked to its structural features that allow it to interact with active sites of target enzymes. For instance, studies have shown that related compounds can inhibit proteases and other enzymes critical for microbial survival.

Cellular Signaling Pathways

This compound may influence cellular signaling pathways, particularly those involved in inflammation and cell proliferation. Its interaction with nuclear receptors has been noted in related compounds which suggests potential endocrine-disrupting effects.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of various bicyclic compounds against common bacterial strains. The results indicated that certain structural modifications enhanced activity against Gram-positive bacteria significantly.
  • Enzyme Inhibition Study :
    A comparative analysis of enzyme inhibitors revealed that bicyclic compounds similar to tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane showed promising results in inhibiting serine proteases involved in bacterial virulence.

The mechanisms underlying the biological activities of tert-butyl 4-oxo-3,10-diazabicyclo[4.3.1]decane are hypothesized to involve:

  • Binding Affinity : Enhanced binding to target proteins due to the compound's unique bicyclic structure.
  • Alteration of Membrane Integrity : Similar compounds have been shown to disrupt bacterial membranes leading to cell lysis.

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